molecular formula C18H13F6NO2 B4625776 3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one

3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one

Cat. No. B4625776
M. Wt: 389.3 g/mol
InChI Key: TWLQYCWKGFVEDO-VOTSOKGWSA-N
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Description

3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one, also known as TFP, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the family of chalcones, which are known for their diverse biological activities. TFP has been shown to have potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.

Scientific Research Applications

Corrosion Inhibition

The compound 3,5-bis(4-methoxyphenyl)-4-amino-1,2,4-triazole, a derivative of the specified chemical, exhibits significant inhibition performance on mild steel in a hydrochloric acid medium. This organic compound efficiently inhibits acidic corrosion, reaching an inhibition efficiency of up to 98% at a certain concentration. The adsorption of this compound on steel surfaces in hydrochloric acid solutions adheres to Langmuir’s isotherm, indicating a chemisorption process (Bentiss et al., 2009).

Redox Properties and Synthesis

Research has been conducted on the synthesis and redox properties of various compounds related to the specified chemical. For instance, the synthesis of a diphosphene carrying a redox-active sterically protecting group was explored. The compound developed had reversible redox sites and was used to construct novel redox systems composed of diphosphene and triarylamine units (Tsuji et al., 1999).

Material Science and Polymer Research

In the field of material science and polymer research, the chemical has been used in the synthesis of highly optical transparent and low dielectric constant fluorinated polyimides. These polyimides demonstrated great solubility, excellent thermal stability, and outstanding mechanical properties, making them suitable for various industrial applications (Tao et al., 2009).

Nanofiltration Membranes

The compound's derivatives have been employed in the development of novel sulfonated thin-film composite nanofiltration membranes. These membranes exhibited improved water flux and were effective in the treatment of dye solutions, indicating their potential application in water purification and treatment processes (Liu et al., 2012).

properties

IUPAC Name

(E)-3-[3,5-bis(trifluoromethyl)anilino]-1-(4-methoxyphenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F6NO2/c1-27-15-4-2-11(3-5-15)16(26)6-7-25-14-9-12(17(19,20)21)8-13(10-14)18(22,23)24/h2-10,25H,1H3/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLQYCWKGFVEDO-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C=CNC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)/C=C/NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F6NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one
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3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one
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3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one
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3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one
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3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one
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3-{[3,5-bis(trifluoromethyl)phenyl]amino}-1-(4-methoxyphenyl)-2-propen-1-one

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